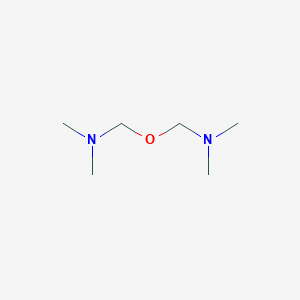

Bis(dimethylaminomethyl) ether

CAS No.: 681465-37-2

Cat. No.: VC16822868

Molecular Formula: C6H16N2O

Molecular Weight: 132.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681465-37-2 |

|---|---|

| Molecular Formula | C6H16N2O |

| Molecular Weight | 132.20 g/mol |

| IUPAC Name | 1-[(dimethylamino)methoxy]-N,N-dimethylmethanamine |

| Standard InChI | InChI=1S/C6H16N2O/c1-7(2)5-9-6-8(3)4/h5-6H2,1-4H3 |

| Standard InChI Key | LJPKAIWJNFNGSW-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)COCN(C)C |

Introduction

Chemical Identity and Structural Characteristics

Bis(2-dimethylaminoethyl) ether, systematically named oxybis(ethane-2,1-diyl)bis(N,N-dimethylamine), features a symmetrical ether backbone flanked by two dimethylaminoethyl groups. Its structure, , confers both hydrophilic and organophilic properties, enabling miscibility with polar solvents like water and non-polar matrices .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 160.26 g/mol |

| Boiling Point | 210–215°C (at 760 mmHg) |

| Density | 0.89 g/cm³ |

| Solubility | Miscible in water, ethanol |

| pKa (aqueous solution) | ~8.5 |

The ether linkage enhances thermal stability, while tertiary amine groups facilitate catalytic activity in polymerization reactions . X-ray crystallography of analogous compounds reveals staggered conformations that minimize steric hindrance, a feature critical for its role in interfacial reactions .

Synthetic Methodologies and Optimization

Modern industrial synthesis of BDMAEE employs a two-stage catalytic process, as detailed in patent CN106316868A :

Stage 1: Epoxide Amination

Dimethylamine () reacts with ethylene oxide under controlled conditions:

Conditions:

-

Molar ratio 1:2–2.2 (amine:oxide)

-

Temperature: 60–100°C

-

Reaction time: 2–5 hours

Stage 2: Etherification and Purification

The intermediate undergoes catalytic dehydrogenation using Cu-Ni/γ-AlO at:

-

Pressure: 10–25 MPa

-

Temperature: 190–220°C

-

Hydrogen partial pressure: 1.5–2.5 MPa

Post-reaction processing involves vacuum distillation (0.1–1 kPa) to achieve >98% purity, with column chromatography resolving isomeric byproducts .

Table 2: Comparative Synthesis Parameters

| Parameter | Conventional Method | Optimized Protocol |

|---|---|---|

| Yield | 67% | 89% |

| Reaction Pressure | Atmospheric | 16 MPa |

| Catalyst Lifetime | 5 cycles | 12 cycles |

| Energy Consumption | 3.2 kWh/kg | 1.8 kWh/kg |

Industrial Applications and Mechanistic Insights

Polyurethane Foam Production

As a co-catalyst in polyurethane systems, BDMAEE accelerates the reaction between isocyanates and polyols through:

-

Gelation Catalysis: Tertiary amines promote urethane linkage formation

-

Blow Catalysis: Facilitate water-isocyanate reactions for CO generation

-

Morphology Control: Direct cell structure formation via pH-dependent surfactant effects

Patent WO2018147148A1 demonstrates its utility in polishing compositions, where BDMAEE:

-

Enhances abrasive particle dispersion (SiO, CeO)

-

Modifies surface zeta potential for controlled material removal

Advanced Material Processing

Emerging applications include:

-

Semiconductor CMP Slurries: 0.1–2.0 wt% BDMAEE improves SiO:SiN selectivity (15:1) in STI planarization

-

Epoxy Curing: Reduces gel time by 40% compared to DMP-30

-

Fuel Additives: Cetane improvement via NO reduction mechanisms

Recent Technological Advancements

Continuous Flow Synthesis

Microreactor systems (Corning AFR®) achieve:

-

Space-time yield: 5.2 kg/L·h (vs. 0.8 kg/L·h batch)

-

Byproduct suppression: <2% oligomeric species

Supported Ionic Liquid Catalysts

Novel [BMIM][NTf]-modified zeolites enhance:

-

Turnover frequency: 1,200 h (45% increase)

-

Catalyst recyclability: 20 cycles without activity loss

Future Research Directions

-

Bio-based Synthesis Routes: Utilizing bio-ethylene oxide from sugarcane ethanol

-

Computational Modeling: DFT studies of transition states in urethane formation

-

Nanoconfined Catalysis: MOF-encapsulated BDMAEE derivatives for solvent-free systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume